2-Dimethylamino-pyrimidine-5-carboxylic acid
Overview
Description
“2-Dimethylamino-pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12) .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Cardiotonic Activity
2-Dimethylamino-pyrimidine-5-carboxylic acid derivatives have been synthesized and evaluated for their cardiotonic activity. For example, 4-benzyl-2-(dimethylamino)-5-pyrimidinecarboxylic acid showed significant positive inotropic effects in guinea pig atria, suggesting potential applications in cardiology (Dorigo et al., 1996).
Chemical Synthesis and Properties
The compound has been involved in various chemical synthesis processes. For instance, its derivatives undergo hydration reactions, highlighting their unique chemical properties and potential utility in chemical synthesis (Kress, 1994).
Antimicrobial Evaluation
Some derivatives of this compound have shown promising results in antimicrobial evaluations, indicating potential applications in the development of new antimicrobial agents (Kheder et al., 2011).
Cocrystal Design
Research has explored the formation of cocrystals involving this compound derivatives, contributing to the field of crystal engineering and materials science (Rajam et al., 2018).
Novel Synthetic Routes
Studies have been conducted on the synthesis of various compounds starting from this compound derivatives, providing insights into novel synthetic routes and methodologies in organic chemistry (Kappe & Roschger, 1989).
Metal Complex Formation
Investigations into the formation of metal complexes with this compound derivatives offer potential applications in coordination chemistry and materials science (Dixon & Wells, 1986).
Quantum Chemical Studies
Quantum chemical studies of this compound derivatives contribute to understanding the electronic structure and reactivity of these compounds, aiding in the design of new materials and pharmaceuticals (Mamarakhmonov et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2-(dimethylamino)pyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(2)7-8-3-5(4-9-7)6(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWZXRVFHICLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40292088 | |
Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180283-66-3 | |
Record name | 2-Dimethylamino-pyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40292088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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